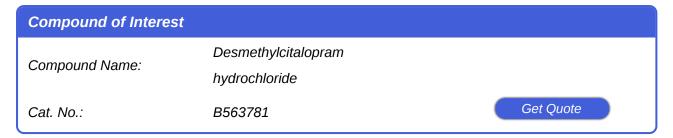


Desmethylcitalopram Hydrochloride: A Technical Overview of its Discovery and History

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylcitalopram, the primary and active metabolite of the widely prescribed selective serotonin reuptake inhibitors (SSRIs) citalopram and its S-enantiomer, escitalopram, plays a significant role in the therapeutic efficacy of its parent compounds.[1][2] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacological profile of **Desmethylcitalopram hydrochloride**. It is designed to be a comprehensive resource for researchers, scientists, and professionals engaged in drug development and neuroscience.

Discovery and History

The history of Desmethylcitalopram is intrinsically linked to the development of citalopram, which was first synthesized in 1972 by the pharmaceutical company Lundbeck.[3] Citalopram was introduced to the market in Denmark in 1989.[3] In the course of studying the metabolism of citalopram, Desmethylcitalopram was identified as its major active metabolite.[3] Subsequent research revealed that Desmethylcitalopram is not merely an inert byproduct but an active selective serotonin reuptake inhibitor (SSRI) in its own right, contributing to the overall therapeutic effects of citalopram and escitalopram.[2]

The formation of Desmethylcitalopram from citalopram is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a minor contribution from CYP2D6.[4][5]



Desmethylcitalopram itself is further metabolized to didesmethylcitalopram, a less active metabolite, by CYP2D6.[4] Studies have indicated a potential correlation between serum concentrations of Desmethylcitalopram and the clinical response to citalopram treatment in patients with major depressive disorder, highlighting its clinical relevance.

While Desmethylcitalopram has not been developed as a standalone therapeutic agent, its pharmacological activity underscores the importance of considering active metabolites in drug development and clinical practice.

Synthesis of Desmethylcitalopram Hydrochloride

An improved and efficient method for the synthesis of N-Desmethylcitalopram involves the N-demethylation of citalopram using 1-chloroethyl chloroformate, which results in a high yield of 87%.[6]

Experimental Protocol: Synthesis of Desmethylcitalopram Hydrochloride

Materials:

- Citalopram base
- Ethylene dichloride
- Chloromethyl chloroformate
- Ethyl acetate
- Aqueous hydrochloric acid

Procedure:

- Dissolve Citalopram base (150 g, 0.46 mol) in ethylene dichloride (750 ml).
- Add chloromethyl chloroformate (89.54 g, 0.69 mol) to the solution at a temperature of 0-5°C.



- Slowly heat the reaction mixture to 85-90°C and stir at this temperature until the reaction is complete.
- Once the reaction is complete, dissolve the resulting Desmethylcitalopram base in ethyl acetate (600 ml) at 20-25°C.
- Adjust the pH of the solution to 3.5 using aqueous hydrochloric acid.
- Stir the reaction mass for 4 hours at 10-15°C to facilitate complete precipitation of the hydrochloride salt.
- Filter the product and dry it at 40-45°C under vacuum to yield Desmethylcitalopram hydrochloride.[7]

This method provides a high purity product suitable for research and analytical purposes.

Pharmacological Profile

Desmethylcitalopram is a potent and selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[2]

Quantitative Pharmacological Data



Parameter	Value	Species	Assay Type	Reference
Binding Affinity (Ki)				
Serotonin Transporter (SERT)	12.8 nM	Rat	Radioligand Binding	[1]
Norepinephrine Transporter (NET)	153 nM	Rat	Radioligand Binding	[1]
Dopamine Transporter (DAT)	> 10,000 nM	Human	Radioligand Binding	[1]
Pharmacokinetic Parameters				
Elimination Half-	~50 hours	Human	[2]	
Enzyme Inhibition (IC50)				
CYP2D6	39.5 μΜ	Human	In vitro	
CYP2C19	53.5 μΜ	Human	In vitro	

Note: More comprehensive human pharmacokinetic data for Cmax, Tmax, and Volume of Distribution are not readily available in the public domain as Desmethylcitalopram has not been developed as a standalone drug.

Experimental Protocols Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)

This protocol provides a general framework for determining the binding affinity of Desmethylcitalopram to the serotonin, norepinephrine, and dopamine transporters.



Materials:

- Cell membranes prepared from cells stably expressing the human or rat transporter of interest (e.g., HEK293-hSERT).
- Radioligand specific for the transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT).
- Desmethylcitalopram hydrochloride.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- Wash buffer (ice-cold).
- 96-well filter plates.
- Scintillation fluid.
- Scintillation counter.

Procedure:

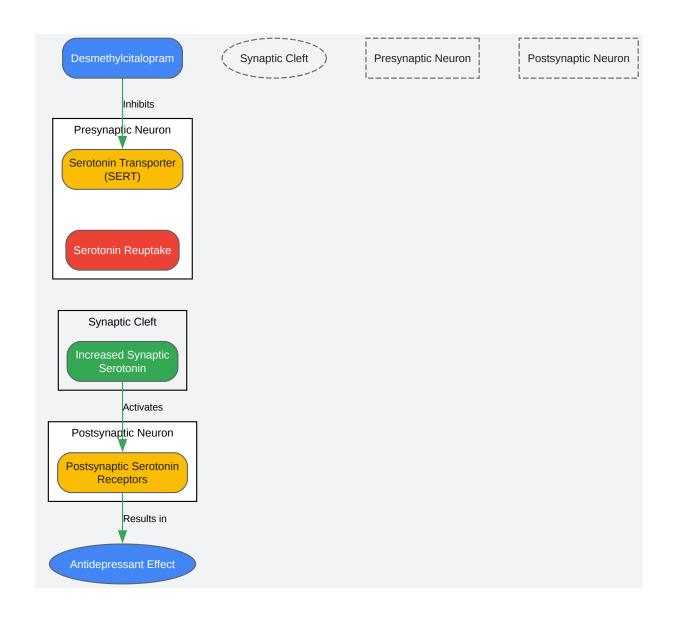
- Plate Setup: Prepare a 96-well plate with wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known inhibitor), and competitor binding (radioligand + varying concentrations of Desmethylcitalopram).
- Reaction Mixture: To each well, add the cell membrane preparation, the appropriate buffer, and either the vehicle, the non-specific binding inhibitor, or Desmethylcitalopram at various concentrations.
- Incubation: Add the specific radioligand to all wells to initiate the binding reaction. Incubate the plate at a defined temperature (e.g., room temperature or 4°C) for a specific duration to allow the binding to reach equilibrium.
- Termination: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.



- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Scintillation Counting: After drying the filter mats, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Desmethylcitalopram concentration. The IC50 value (the concentration of Desmethylcitalopram that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[1]

Visualizations Signaling Pathway of Desmethylcitalopram



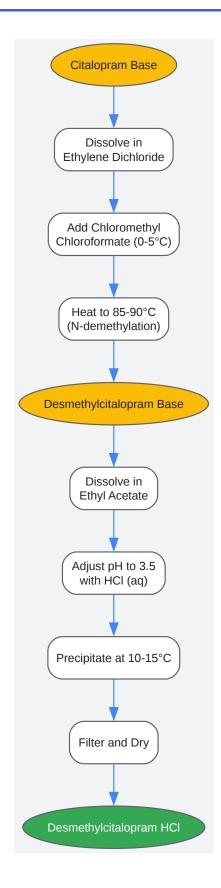


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Caption: Mechanism of action of Desmethylcitalopram at the serotonergic synapse.

Experimental Workflow for Synthesis and Purification



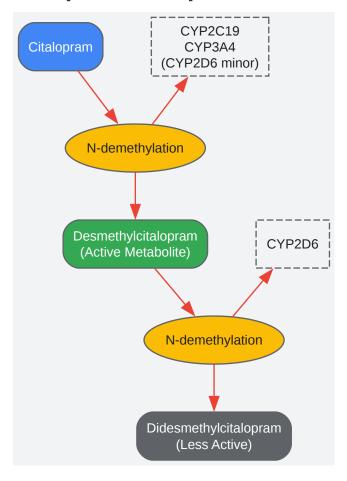


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Caption: Workflow for the synthesis of **Desmethylcitalopram hydrochloride**.



Logical Relationship of Citalopram Metabolism



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Caption: Metabolic pathway of Citalopram to its primary and secondary metabolites.

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